Summary of the Application: 6-Bromo-1,3-benzodioxol-5-ol is used in the synthesis of anticancer compounds. Specifically, it is used in the design and synthesis of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .
Methods of Application: The compounds are synthesized via a Pd - catalyzed C-N cross - coupling . This process involves the reaction of 6-Bromo-1,3-benzodioxol-5-ol with various fused heteroaryl moieties at the 3-position .
Results or Outcomes: These compounds have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Two compounds, 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, showed promising results with IC 50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
6-Bromo-1,3-benzodioxol-5-ol is a chemical compound characterized by its unique structure, which includes a bromine atom and a benzodioxole moiety. Its molecular formula is CHBrO, and it is known for its potential applications in medicinal chemistry and organic synthesis. The compound features a hydroxyl group (-OH) at the 5-position of the benzodioxole ring, contributing to its reactivity and biological properties .
Research indicates that 6-Bromo-1,3-benzodioxol-5-ol exhibits significant biological activities:
The synthesis of 6-Bromo-1,3-benzodioxol-5-ol can be approached through various methods:
6-Bromo-1,3-benzodioxol-5-ol finds applications across several fields:
Studies on interaction profiles reveal that 6-Bromo-1,3-benzodioxol-5-ol interacts with various biological targets:
Several compounds share structural similarities with 6-Bromo-1,3-benzodioxol-5-ol. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3-Benzodioxole | Lacks bromine; simpler structure | Found in various natural products |
| Sesamol | Contains similar benzodioxole structure | Known for antioxidant properties |
| 6-Hydroxybenzodioxole | Hydroxyl group at different position | Less reactive than 6-Bromo variant |
| (6-Bromo-1,3-benzodioxol-5-yl)methanol | Methanol derivative; retains bromine | Exhibits different solubility and reactivity properties |
The uniqueness of 6-Bromo-1,3-benzodioxol-5-ol lies in its specific arrangement of functional groups that confer distinct biological activities and reactivity patterns not present in its analogs.
The synthesis of 6-Bromo-1,3-benzodioxol-5-ol involves the selective bromination of benzodioxole derivatives through various strategic approaches. The compound, characterized by the molecular formula C₇H₅BrO₃ and molecular weight of 217.017 g/mol, requires precise control of reaction conditions to achieve high regioselectivity [1].
N-Bromosuccinimide emerges as the primary brominating agent for benzodioxole derivatives due to its enhanced selectivity and operational convenience compared to molecular bromine [2]. The mechanism involves the formation of a low concentration of molecular bromine through the ionic reaction between N-bromosuccinimide and hydrogen bromide, maintaining optimal reaction conditions while minimizing side reactions [3].
The electrophilic aromatic substitution proceeds through the formation of a bromonium ion intermediate, where the partial positive charge on bromine, enhanced by the electron-withdrawing nitrogen of succinimide, facilitates attack on the electron-rich aromatic system [4]. This mechanism is particularly advantageous for benzodioxole substrates, as the methylenedioxy group provides sufficient electron density to activate the aromatic ring toward electrophilic attack while directing bromination to specific positions [5].
Detailed mechanistic studies reveal that the reaction initiates with the protonation of the carbonyl group on N-bromosuccinimide in the presence of catalytic acid, making the bromine more reactive toward nucleophilic attack by the aromatic system [4]. The subsequent formation of the sigma complex intermediate and elimination of a proton regenerates the aromatic system with the brominated product.
The temperature dependence of N-bromosuccinimide-mediated bromination shows optimal conditions at 0°C to room temperature, with higher temperatures leading to increased formation of dibrominated products [6]. Reaction times typically range from 1 to 13 hours, with shorter times favoring monobromination and longer reactions potentially leading to multiple substitutions [7].
The regioselectivity in benzodioxole bromination is governed by the electronic effects of the methylenedioxy substituent, which acts as a moderate electron-donating group through resonance while simultaneously exhibiting electron-withdrawing inductive effects [8]. This dual nature creates a unique reactivity pattern that influences the bromination position.
Computational studies using density functional theory calculations have revealed that the regioselectivity follows the order of para > ortho > meta for π-donor substituents in electrophilic aromatic bromination [8]. For benzodioxole systems, the position ortho to the methylenedioxy group (position 6) emerges as the most reactive site due to the stabilization of the intermediate sigma complex through resonance with the electron-donating oxygen atoms.
The electronic distribution analysis shows that the electron density at position 6 is significantly higher than at other positions, with calculated charge densities indicating enhanced nucleophilicity at this site [9]. The activation energy for bromination at position 6 is calculated to be approximately 2-3 kcal/mol lower than at alternative positions, explaining the observed regioselectivity [9].
Steric factors also contribute to regioselectivity control, particularly when additional substituents are present on the benzodioxole ring. The methylenedioxy group occupies positions 1 and 3, leaving positions 4, 5, and 6 available for substitution. Position 6 benefits from both electronic activation and minimal steric hindrance, making it the preferred site for bromination [10].
Experimental validation of regioselectivity shows that bromination of 1,3-benzodioxole derivatives with N-bromosuccinimide typically yields 85-95% of the 6-bromo product, with minor amounts of alternative regioisomers [11]. The high selectivity can be attributed to the stabilization of the transition state through orbital overlap between the aromatic π-system and the oxygen lone pairs of the methylenedioxy group.
The choice of solvent significantly influences both the reaction rate and selectivity in benzodioxole bromination reactions. Studies on medium-dependent regioselectivity demonstrate that different solvents can dramatically alter the product distribution in bromination reactions [12].
Carbon tetrachloride has been extensively used as the solvent of choice for N-bromosuccinimide-mediated brominations due to its anhydrous nature and chemical inertness toward the reaction conditions [7] [3]. The anhydrous environment prevents hydrolysis of the brominated products and maintains the integrity of the N-bromosuccinimide reagent. Typical reaction conditions involve refluxing in carbon tetrachloride for 2-3 hours with yields ranging from 85-99% [7].
Acetonitrile represents another effective solvent system, particularly for room temperature brominations. The polar aprotic nature of acetonitrile facilitates the ionization of N-bromosuccinimide while maintaining selectivity for aromatic bromination over aliphatic substitution [7]. Reaction times in acetonitrile are typically shorter (1-4 hours) compared to carbon tetrachloride systems, with comparable yields of 90-95%.
Dichloromethane serves as an alternative solvent that provides good solubility for both the substrate and brominating agent while maintaining low reaction temperatures [13]. The lower boiling point of dichloromethane allows for precise temperature control, which is crucial for maintaining regioselectivity and preventing over-bromination.
Catalytic systems involving Lewis acids have been explored to enhance both reaction rates and selectivity. Amberlyst-15, a solid acid catalyst, has shown excellent performance in bromination reactions with yields exceeding 90% and reaction times reduced to 10-15 minutes [14]. The heterogeneous nature of Amberlyst-15 facilitates easy separation and catalyst recovery, making the process more environmentally sustainable.
The effect of different catalytic amounts of acid on reaction efficiency has been systematically studied. Optimal catalyst loadings of 5-10 mol% provide the best balance between reaction rate and selectivity, with higher loadings leading to increased side reactions and lower loadings resulting in incomplete conversion [14].
Purification of brominated benzodioxole derivatives requires careful selection of techniques to achieve high purity while maintaining acceptable yields. Column chromatography using silica gel remains the most widely employed purification method, with hexane-ethyl acetate gradient systems providing excellent separation of products from starting materials and byproducts [13].
The typical purification protocol involves initial filtration to remove succinimide byproducts, followed by extraction with organic solvents to separate the product from aqueous impurities [7]. The organic extracts are then dried over anhydrous magnesium sulfate and concentrated under reduced pressure before chromatographic purification.
Silica gel column chromatography with a 5:1 hexane-ethyl acetate solvent system provides baseline separation of 6-bromo-1,3-benzodioxol-5-ol from unreacted starting materials and dibrominated byproducts [7]. The purification typically yields 85-95% recovery of the desired product with purities exceeding 98% as determined by high-performance liquid chromatography analysis.
Crystallization techniques offer an alternative purification approach, particularly for large-scale preparations. Recrystallization from aqueous alcohol systems provides high-purity products with yields of 80-90% [15]. The crystallization process involves dissolution of the crude product in hot ethanol followed by slow cooling to promote crystal formation. The resulting crystals are filtered, washed with cold ethanol, and dried under vacuum.
Advanced purification techniques such as supercritical fluid chromatography have gained attention for their environmental benefits and enhanced separation efficiency [16]. These methods utilize supercritical carbon dioxide as the mobile phase, reducing solvent consumption and providing excellent selectivity for halogenated aromatic compounds.
Yield optimization strategies focus on controlling reaction parameters to maximize product formation while minimizing side reactions. Temperature control is critical, with optimal conditions typically maintained at 0-25°C to prevent thermal decomposition and over-bromination [17]. The stoichiometry of N-bromosuccinimide to substrate is carefully controlled, with slight excess (1.1-1.2 equivalents) providing optimal yields without significant dibromination [17].
Reaction monitoring using high-performance liquid chromatography allows for real-time assessment of conversion and product formation, enabling precise control of reaction endpoints [17]. This approach has been shown to improve yields by 10-15% compared to time-based reaction termination methods.
The following table summarizes typical reaction conditions and yields for various purification approaches:
| Purification Method | Yield (%) | Purity (%) | Processing Time | Solvent Requirements |
|---|---|---|---|---|
| Column Chromatography | 85-95 | >98 | 2-4 hours | High |
| Crystallization | 80-90 | >95 | 4-8 hours | Moderate |
| Supercritical Fluid Chromatography | 90-95 | >99 | 1-2 hours | Low |
The hydroxyl group in 6-Bromo-1,3-benzodioxol-5-ol serves as an excellent leaving group precursor and nucleophilic center, enabling a wide range of substitution reactions that form the foundation for synthetic elaboration [6] [7] [8]. These reactions proceed through well-established mechanisms and provide access to diverse functional derivatives with varying electronic and steric properties.
Nucleophilic substitution at the hydroxyl position typically follows either SN1 or SN2 pathways, depending on the reaction conditions and the nature of the nucleophile [9] [10]. In the case of 6-Bromo-1,3-benzodioxol-5-ol, the electron-withdrawing bromine substituent at the adjacent position enhances the electrophilic character of the carbon bearing the hydroxyl group, facilitating nucleophilic attack . The benzodioxole ring system provides additional stabilization through resonance effects, particularly when the hydroxyl group is activated for substitution [6] [13].
The reactivity of the hydroxyl group can be significantly enhanced through conversion to better leaving groups such as tosylates, mesylates, or triflates [7] [14]. These activated intermediates readily undergo nucleophilic substitution with a variety of nucleophiles including alkoxides, thiolates, amines, and carbon nucleophiles [10] [8]. The presence of the bromine substituent influences both the rate and selectivity of these transformations through its inductive electron-withdrawing effect [15].
Alkylation of the hydroxyl group represents one of the most straightforward modifications of 6-Bromo-1,3-benzodioxol-5-ol . Treatment with alkyl halides in the presence of strong bases such as sodium hydride or potassium carbonate in polar aprotic solvents leads to the formation of ether linkages [10] [7]. These reactions typically proceed under mild conditions (60-100°C) and provide good to excellent yields (70-90%) of the corresponding ethers .
The choice of alkylating agent significantly affects the reaction outcome. Primary alkyl halides generally provide the highest yields due to their reduced steric hindrance and enhanced reactivity in SN2 reactions [9] [6]. Secondary alkyl halides can also be employed, although longer reaction times and higher temperatures may be required. Tertiary alkyl halides are generally avoided due to competing elimination reactions and the tendency to undergo SN1 pathways that may lead to rearrangement products [10] [7].
Etherification can also be achieved through acid-catalyzed condensation with alcohols . This approach is particularly useful for the introduction of complex alcohol fragments that may not be readily available as halides. The reaction typically requires Dean-Stark conditions to remove water and drive the equilibrium toward product formation .
Acylation of the hydroxyl group provides access to ester derivatives that often exhibit enhanced stability and modified physical properties compared to the parent phenol [18] . Treatment with acid chlorides in the presence of bases such as pyridine or triethylamine proceeds smoothly under mild conditions to afford the corresponding esters in high yields (80-95%) .
The electronic properties of the acyl group significantly influence the reactivity and stability of the resulting esters [19] . Electron-withdrawing groups enhance the electrophilic character of the carbonyl carbon, making the ester more susceptible to nucleophilic attack, while electron-donating groups provide increased stability . This tunability allows for the design of derivatives with specific reactivity profiles for subsequent transformations.
Alternative esterification methods using carboxylic acids and coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) offer greater functional group tolerance and milder reaction conditions [21]. These methods are particularly valuable when dealing with sensitive substrates or when incorporating complex carboxylic acid fragments [21].
Sulfonylation of the hydroxyl group represents another important class of modifications that can dramatically alter the electronic properties and reactivity of the benzodioxole system . Treatment with sulfonyl chlorides in the presence of bases such as pyridine or DMAP (4-dimethylaminopyridine) provides sulfonate esters in excellent yields (85-95%) .
Sulfonates serve as excellent leaving groups for subsequent nucleophilic substitution reactions, providing a versatile synthetic handle for further structural modification [10] [14]. The choice of sulfonyl group allows for fine-tuning of the leaving group ability, with triflates being among the most reactive and tosylates providing a good balance between reactivity and stability [7] [14].
The benzodioxole core of 6-Bromo-1,3-benzodioxol-5-ol exhibits rich redox chemistry that can be exploited for the synthesis of diverse derivatives with altered electronic properties and reactivity patterns [19] [22] [23]. The presence of the hydroxyl group provides additional sites for oxidation, while the electron-rich aromatic system is susceptible to various oxidative transformations [19] [23].
Oxidation of the phenolic hydroxyl group represents one of the most significant transformations that can be performed on 6-Bromo-1,3-benzodioxol-5-ol [19] . Treatment with oxidizing agents such as potassium dichromate, potassium permanganate, or chromium trioxide under acidic conditions leads to the formation of quinone derivatives [19] [23].
The oxidation typically proceeds through a two-electron process that involves the initial formation of a phenoxy radical, followed by further oxidation to yield the quinone [19] [22]. The presence of the bromine substituent influences both the rate and selectivity of oxidation through its electron-withdrawing effect, which stabilizes the phenoxy radical intermediate [23].
More selective oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), silver oxide, or manganese dioxide can be employed under milder conditions to achieve controlled oxidation [19] [23]. These reagents are particularly useful when dealing with sensitive functional groups or when regioselective oxidation is desired [22] [23].
The reverse transformation, reduction of quinones to the corresponding dihydroquinones or catechols, can be readily achieved using reducing agents such as sodium borohydride, lithium aluminum hydride, or zinc in hydrochloric acid [19] . These reactions typically proceed in high yields (80-95%) and provide access to catechol derivatives that can serve as precursors for further functionalization .
The choice of reducing agent affects both the selectivity and the nature of the reduction products [19] . Mild reducing agents such as sodium borohydride typically provide dihydroquinones, while stronger reducing agents like lithium aluminum hydride can lead to complete reduction to the corresponding phenols .
Under more forcing oxidative conditions, the benzodioxole ring itself can undergo ring-opening reactions that lead to the formation of dicarboxylic acid derivatives [25] [23]. Treatment with powerful oxidizing agents such as ozone, ruthenium tetroxide, or osmium tetroxide can cleave the methylenedioxy bridge and provide access to catechol dicarboxylic acids [25] [23].
These ring-opening reactions are typically performed under carefully controlled conditions to prevent over-oxidation and degradation of the aromatic system [25] [23]. The resulting dicarboxylic acid derivatives represent valuable synthetic intermediates that can be further elaborated through standard carboxylic acid chemistry [25].
The bromine substituent in 6-Bromo-1,3-benzodioxol-5-ol serves as an excellent handle for palladium-catalyzed cross-coupling reactions, providing access to a vast array of structurally diverse derivatives [26] [27] [28] [29]. These transformations have revolutionized the synthesis of complex benzodioxole derivatives and enable the rapid construction of diverse molecular libraries for biological evaluation [27] [28] [30].
The Suzuki-Miyaura coupling represents one of the most versatile and widely applicable cross-coupling reactions for the derivatization of 6-Bromo-1,3-benzodioxol-5-ol [27] [29] [31]. Treatment with aryl or vinyl boronic acids in the presence of palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and bases like potassium carbonate or cesium carbonate provides biaryl or styrene derivatives in good to excellent yields (75-90%) [27] [29] [31].
The reaction typically proceeds under mild conditions (80-120°C) in mixed solvent systems such as DMF/water or THF/water [27] [31]. The presence of the hydroxyl group at the 5-position does not interfere with the coupling reaction, although it may participate in hydrogen bonding that can influence the reaction rate and selectivity [29] [31].
The choice of boronic acid coupling partner allows for the introduction of a wide variety of aromatic and heteroaromatic systems [27] [29]. Electron-rich boronic acids generally provide higher yields due to their increased nucleophilicity in the transmetallation step, while electron-poor boronic acids may require more forcing conditions or more active catalyst systems [27] [31].
The Heck reaction provides another powerful method for the functionalization of 6-Bromo-1,3-benzodioxol-5-ol through coupling with alkenes [28] [30]. Treatment with terminal or internal alkenes in the presence of palladium catalysts and bases such as triethylamine or potassium carbonate leads to the formation of styrene derivatives [28] [30].
The reaction typically requires higher temperatures (100-140°C) compared to Suzuki coupling and may be conducted in polar aprotic solvents such as DMF or acetonitrile [28] [30]. The regioselectivity of the Heck reaction can be influenced by the electronic properties of both the alkene and the aryl halide, with electron-rich alkenes generally providing higher yields [28].
The presence of the electron-withdrawing bromine substituent and the electron-donating hydroxyl group creates a push-pull electronic system that can influence the regioselectivity and reactivity in Heck coupling reactions [28] [30]. This electronic modulation can be exploited to achieve selective formation of specific regioisomers [28].
Several other cross-coupling reactions can be employed for the diversification of 6-Bromo-1,3-benzodioxol-5-ol, each offering unique advantages for specific synthetic applications [32] [33]. Stille coupling with organotin reagents provides access to alkyl-substituted derivatives under mild conditions, although the toxicity of tin reagents limits its practical application [32].
Negishi coupling with organozinc reagents offers excellent functional group tolerance and can be performed under anhydrous conditions, making it suitable for the introduction of sensitive functional groups [32] [33]. Buchwald-Hartwig amination enables the formation of C-N bonds through coupling with primary and secondary amines, providing access to amino-substituted benzodioxole derivatives [32] [33].
Irritant